2H-Thiazolo[5,4-e]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a thiazole ring and an indazole ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[5,4-e]indazole typically involves the formation of the thiazole ring followed by the construction of the indazole ring. One common method involves the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected primary aminothioalkanes. The process includes the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid (TFA) and subsequent treatment with aqueous potassium hydroxide (KOH) in methanol under Davis-Beirut reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of scalable and efficient synthetic routes, such as transition metal-catalyzed reactions and solvent-free conditions, is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiazolo[5,4-e]indazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Na2WO4·2H2O/30% aq. H2O2/EtOAc
Substitution: Various nucleophiles and metal catalysts, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfone derivatives and various substituted thiazoloindazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2H-Thiazolo[5,4-e]indazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2H-Thiazolo[5,4-e]indazole primarily involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indazole: Another heterocyclic compound with a similar indazole ring structure but lacking the thiazole ring.
Thiazolo[4,5-d][1,2,3]triazole: A related compound with a different fused ring system, showcasing diverse reactivity and applications.
Uniqueness
2H-Thiazolo[5,4-e]indazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
19546-91-9 |
---|---|
Molekularformel |
C8H5N3S |
Molekulargewicht |
175.209 |
IUPAC-Name |
2H-pyrazolo[3,4-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2 |
InChI-Schlüssel |
DVHSORRUCWFVLS-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=NN=CC3=C2S1 |
Synonyme |
2H-Pyrazolo[3,4-g]benzothiazole(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.